Methyl 4-(chlorosulfonyl)-3-fluorobenzoate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a continuous-flow diazotization method was used for the efficient synthesis of methyl 2-(chlorosulfonyl)benzoate . Another study reported the synthesis of potential genotoxic impurities of sildenafil citrate drug substance, which involved the synthesis of various sulfonyl ester compounds related to sildenafil .Scientific Research Applications
Antituberculosis Activity : Hydrazones derived from 4-fluorobenzoic acid hydrazide, a compound structurally related to Methyl 4-(chlorosulfonyl)-3-fluorobenzoate, have been synthesized and tested for their antimycobacterial activity against Mycobacterium tuberculosis. This research points to potential applications in the development of new antituberculosis drugs (Koçyiğit-Kaymakçıoğlu et al., 2009).
Aromatic Metabolite Detection in Environmental Studies : The use of fluorinated compounds, including those similar to Methyl 4-(chlorosulfonyl)-3-fluorobenzoate, has been used to detect aromatic metabolites in a methanogenic consortium. This can help in understanding the biodegradation processes in environmental studies (Londry & Fedorak, 1993).
Synthesis of Herbicide Intermediates : In the field of agricultural chemistry, compounds like 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate of herbicides, have been synthesized using steps that involve compounds structurally similar to Methyl 4-(chlorosulfonyl)-3-fluorobenzoate. This highlights its application in the synthesis of agricultural chemicals (Zhou Yu, 2002).
Development of Fluorescent Sensors : Methyl 4-(chlorosulfonyl)-3-fluorobenzoate and its analogs have been used in the synthesis of fluorogenic chemosensors for the detection of metal ions like Al3+. Such sensors have applications in bio-imaging and environmental monitoring (Ye et al., 2014).
Anaerobic Transformation in Environmental Bioremediation : Studies on the anaerobic transformation of phenol to benzoate have utilized fluorophenols analogous to Methyl 4-(chlorosulfonyl)-3-fluorobenzoate. This research is significant for understanding the biodegradation pathways of aromatic compounds in environmental remediation (Genthner et al., 1989).
Pathway Analysis in Microbial Degradation : In microbial degradation studies, fluorobenzoates similar to Methyl 4-(chlorosulfonyl)-3-fluorobenzoate have been used to analyze the degradation pathways of aromatic compounds by microorganisms like Pseudomonas sp., providing insights into environmental biotechnology (Schreiber et al., 1980).
Pharmaceutical Compound Synthesis : Methyl 4-(chlorosulfonyl)-3-fluorobenzoate and related compounds have been used in the synthesis of various pharmaceutical compounds, such as fluazolate, through strategies like regioselective cyclocondensation, highlighting its significance in medicinal chemistry (Hsieh et al., 2016).
Efficient Synthesis in Organic Chemistry : The compound has been used in the efficient synthesis of related chemical compounds, demonstrating its utility in facilitating organic synthesis processes (Yu et al., 2016).
properties
IUPAC Name |
methyl 4-chlorosulfonyl-3-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO4S/c1-14-8(11)5-2-3-7(6(10)4-5)15(9,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAKIWXAQOUGTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(chlorosulfonyl)-3-fluorobenzoate | |
CAS RN |
1219687-20-3 | |
Record name | methyl 4-(chlorosulfonyl)-3-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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